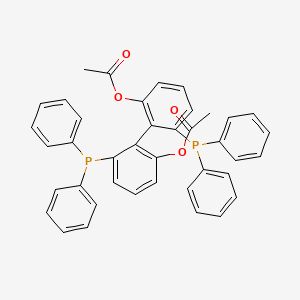

(R)-Methyl soniphos

Description

Historical Context and Development

The development of (R)-Methyl Soniphos emerged from the broader historical progression of chiral phosphine ligand design that began in the latter half of the twentieth century. The foundational work in asymmetric catalysis using phosphine ligands can be traced to the pioneering efforts that ultimately led to the 2001 Nobel Prize recognition for enantioselective hydrogenation and oxidation catalysis. The evolution of chiral diphosphines followed a systematic approach toward improving both steric and electronic properties to enhance enantioselectivity.

The Soniphos family of ligands represents part of the continuous refinement in atropisomeric diphosphine design, building upon the success of earlier ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl and its derivatives. The specific development of this compound incorporated structural modifications designed to optimize the stereoelectronic environment around the metal center, particularly focusing on the dihedral angle between the two aryl rings and the electronic density on the phosphorus atoms.

Research into the Soniphos family demonstrated that these ligands could achieve remarkable enantioselectivities in various catalytic processes. Parallel microscale experimentation techniques were employed to screen numerous chiral ligands, with Soniphos variants showing promising results in tandem reactions involving alpha-iminoesters. The systematic development approach included extensive screening of over 190 enantiopure mono- and bisphosphine ligands to identify optimal structural features.

Significance in Asymmetric Catalysis

This compound has demonstrated substantial significance in asymmetric catalysis applications, particularly in reactions requiring high levels of enantiocontrol. Experimental data from asymmetric synthesis studies reveals that Soniphos ligands can achieve impressive enantioselectivities in complex molecular transformations.

Table 1: Catalytic Performance of Soniphos in Asymmetric Transformations

| Reaction Type | Enantiomeric Excess (Parallel Microscale) | Enantiomeric Excess (Bench Scale) | Conversion |

|---|---|---|---|

| Tandem N-alkylation/π-allylation | 50% | 72% | >90% |

The ligand has shown particular effectiveness in palladium-catalyzed asymmetric processes, where the coordination environment provided by the Soniphos backbone enables high levels of stereochemical control. The success of Soniphos ligands in these transformations stems from their ability to create a well-defined chiral pocket around the metal center, which effectively discriminates between prochiral substrates.

In asymmetric hydrogenation reactions, related Soniphos variants have demonstrated competitive performance when compared to other established chiral phosphine ligands. For instance, cyclohexyl-substituted Soniphos derivatives achieved enantiomeric ratios of 84.2:15.8 in iridium-catalyzed hydrogenation of pyridinium salts. This level of selectivity places Soniphos ligands among the more effective chiral inductors for specific substrate classes.

The versatility of Soniphos ligands extends to multiple metal-catalyzed processes beyond hydrogenation, including various cross-coupling reactions and other carbon-carbon bond-forming transformations. The ligand's structural features allow for fine-tuning of both steric and electronic properties, making it adaptable to different catalytic systems and substrate requirements.

Classification as a Chiral Phosphine Ligand

This compound belongs to the class of atropisomeric diphosphine ligands, characterized by restricted rotation around the central biaryl axis that creates stable axial chirality. This classification places it within a highly successful family of ligands that includes 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, Segphos, and Difluorphos, among others.

The structural classification of this compound reveals several key features that define its behavior as a chiral ligand. The compound possesses two phosphine donor atoms connected through a biaryl backbone, with the specific substitution pattern creating the desired steric and electronic environment. The presence of ester functionalities in the molecular structure distinguishes it from simpler diphosphine ligands and contributes to its unique coordination properties.

Table 2: Structural Classification Parameters of this compound

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C40H32O4P2 |

| Molecular Weight | 638.63 |

| Chemical Abstract Service Number | 398127-98-5 |

| Ligand Type | Bidentate Diphosphine |

| Chirality Type | Axial (Atropisomeric) |

| Coordination Mode | Chelating through Two Phosphorus Atoms |

The electronic properties of this compound are influenced by the substituents on both the phosphorus atoms and the biaryl backbone. Research has demonstrated that the stereoelectronic characteristics of diphosphine ligands significantly impact their performance in asymmetric catalysis, with factors such as dihedral angle and π-acidity playing crucial roles in determining enantioselectivity.

Comparative studies with other members of the atropisomeric diphosphine family have revealed that this compound occupies a specific position within the spectrum of available ligands in terms of both steric bulk and electronic properties. The ligand's performance characteristics make it particularly suited for certain substrate classes and reaction types, contributing to the overall toolkit of chiral phosphine ligands available to synthetic chemists.

Properties

Molecular Formula |

C40H32O4P2 |

|---|---|

Molecular Weight |

638.6 g/mol |

IUPAC Name |

[2-(2-acetyloxy-6-diphenylphosphanylphenyl)-3-diphenylphosphanylphenyl] acetate |

InChI |

InChI=1S/C40H32O4P2/c1-29(41)43-35-25-15-27-37(45(31-17-7-3-8-18-31)32-19-9-4-10-20-32)39(35)40-36(44-30(2)42)26-16-28-38(40)46(33-21-11-5-12-22-33)34-23-13-6-14-24-34/h3-28H,1-2H3 |

InChI Key |

BYDOXPDDEJJZJB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC(=O)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

A key study describes the use of (R)-CTH-JAFAPHOS (a chiral biphosphine ligand) in palladium-catalyzed AAA reactions with benzylic nucleophiles activated by Cr(CO)₃ . While not explicitly naming "Soniphos," this system exemplifies the role of chiral ligands in enantioselective transformations:

-

Substrates : Acyclic and cyclic allylic carbonates.

-

Reaction Conditions :

-

Catalyst: Pd₂(dba)₃·CHCl₃ (2.5–5 mol%) with (R)-CTH-JAFAPHOS (5–10 mol%).

-

Nucleophiles: Toluene derivatives (e.g., 1a–1i) activated by Cr(CO)₃.

-

Solvent: THF or 2-MeTHF.

-

Temperature: 0°C to room temperature.

-

| Substrate Type | Product Example | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Acyclic | 3r | 72 | >99 |

| Cyclic | 3s | 65 | 94 |

| Electron-Deficient | 3t | 85 | 92 |

Key Findings :

-

High enantioselectivity (>90% ee) for electron-deficient aryl substrates.

-

Mechanistic studies suggest a "soft" nucleophile pathway involving double inversion .

Hydrogenation and Methanol Utilization

While unrelated to Soniphos, methyl-coenzyme M reductase (MCR) studies reveal enzymatic mechanisms for methane production via nickel-catalyzed C–S bond cleavage . These insights highlight the role of transition metals in small-molecule activation, a principle potentially relevant to synthetic ligand design.

Methyl Jasmonate Signaling

Root-derived methyl jasmonate (MeJA) modulates soil microbiomes by promoting biofilm formation . While unrelated to Soniphos, this underscores methyl esters' biological relevance as signaling molecules.

Recommendations for Further Research

-

Validate the nomenclature and structural identity of "(R)-Methyl Soniphos" against IUPAC databases.

-

Explore palladium/rhodium catalytic systems using advanced chiral ligands in asymmetric synthesis.

-

Investigate methyl transfer reactions in enzymatic and synthetic contexts for comparative mechanistic insights.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Linoleate Hydroperoxides ()

Methyl linoleate hydroperoxides (e.g., α, β, γ, δ isomers in Figure 2) are ester derivatives with hydroperoxide (-OOH) functional groups. These compounds differ from (R)-Methyl soniphos in their oxidation state and reactive moieties but share similarities in their ester backbone and stereochemical diversity. Key contrasts include:

- Functional Groups: Hydroperoxides in methyl linoleate derivatives vs. phosphate groups in this compound.

- Reactivity: Hydroperoxides are prone to radical-mediated decomposition, whereas organophosphates like this compound may exhibit nucleophilic reactivity at the phosphorus center.

- Applications: Hydroperoxides are studied in lipid oxidation processes , while organophosphates are often explored as enzyme inhibitors or antidotes (as in ).

Table 1: Structural Comparison

| Compound | Core Structure | Functional Group | Stereochemical Features |

|---|---|---|---|

| This compound | Organophosphate | Phosphate ester | R-configuration |

| Methyl Linoleate Hydroperoxides | Fatty acid ester | Hydroperoxide | Cis/trans isomerism |

Organophosphate Antidotes ()

discusses broad-spectrum organophosphate antidotes, which may include compounds structurally related to this compound. These antidotes typically target acetylcholinesterase reactivation or organophosphate scavenging. Key comparisons:

- Mechanism: this compound may act as a chiral ligand or catalyst, whereas antidotes like oximes (e.g., pralidoxime) directly reactivate enzymes inhibited by organophosphates .

- Chirality : The R-configuration in this compound could enhance enantioselective interactions, a feature less emphasized in conventional antidotes.

Table 2: Functional Comparison

| Compound | Primary Use | Chirality Relevance | Key Interaction |

|---|---|---|---|

| This compound | Catalysis/Synthesis | High (R-configuration) | Stereoselective binding |

| Organophosphate Antidotes | Poisoning treatment | Low | Enzyme reactivation |

Preparation Methods

Preparation Methods of (R)-Methyl Soniphos

The preparation of this compound involves multi-step synthetic routes that emphasize stereoselectivity and functional group transformations. The methods can be broadly categorized into:

- Asymmetric Synthesis via Chiral Catalysts or Auxiliaries

- Diastereoselective Functional Group Transformations

- High-Pressure Homogenization and Nanosuspension Techniques (for formulation purposes)

Asymmetric Synthesis and Diastereoselective Approaches

A detailed synthetic route was reported in a study involving the use of chiral intermediates and controlled reaction conditions to achieve high enantiomeric excess (ee) and diastereomeric ratios (dr). The procedure typically includes:

- Generation of key intermediates via low-temperature lithiation and formylation steps.

- Use of activated zinc and ethyl bromodifluoroacetate to introduce fluorinated groups.

- Subsequent transformations including perfluorobutane sulfonyl fluoride-mediated fluorination.

- Introduction of methylperoxythio groups through sodium methanesulfinate and alkylation.

- Final reduction steps using sodium borohydride to yield the target compound with >94% ee and >99:1 dr.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | LDA, THF, DMF, acetic acid quench | -70 °C to 0 °C | 75 min total | - | Lithiation and formylation |

| 2 | Activated zinc, ethyl bromodifluoroacetate | 70 °C | 15 min | - | Fluorinated intermediate |

| 3 | PBSF, DBU, THF | 0 °C to RT | 16 h | - | Fluorination |

| 4 | Sodium methanesulfinate, K2CO3, 2-bromoethanol | 60 °C | 16 h | - | Methylperoxythio introduction |

| 5 | KOt-Bu, THF | 0 °C | 30 min | - | Cyclization |

| 6 | NaBH4, MeOH | 0 °C | 15 min | 71% (over 2 steps) | Reduction to final product |

This sequence yields this compound with high stereochemical purity, suitable for further applications in asymmetric catalysis or pharmaceutical synthesis.

Nanosuspension and Homogenization Techniques for this compound Formulation

In pharmaceutical contexts, this compound may be prepared as nanosuspensions to improve solubility and bioavailability. The preparation involves:

- Presuspension Formation: Dispersing drug powders in stabilizer solutions.

- High-Pressure Homogenization: Using piston-gap homogenizers at low and then high pressure for multiple cycles (10-25) to reduce particle size.

- Media Milling: Employing zirconium oxide or polystyrene resin beads to mill particles to nanoscale.

- Enables formulation of poorly soluble drugs.

- Produces narrow size distribution.

- Scalable with controlled batch-to-batch variation.

- Potential contamination from milling media.

- Time-consuming with high numbers of passes required.

- Scale-up challenges due to equipment size and weight.

| Preparation Technique | Principle | Key Parameters | Advantages | Disadvantages |

|---|---|---|---|---|

| High-Pressure Homogenization | Forcing suspension through nanosized valve | Pressure cycles (10-25), aqueous media | Small particle size, stable suspension | Requires multiple passes, equipment intensive |

| Media Milling (Nanocrystal) | Milling with beads in batch or recirculation | Milling time 30-60 min, bead materials | Suitable for poorly soluble drugs | Residue contamination, time-consuming |

| Nanojet (Opposite Stream) | Colliding streams under high shear | High pressure, shear forces | Efficient particle size reduction | High number of passes, long production time |

These methods ensure the production of nanosized this compound suspensions with enhanced stability and bioavailability for pharmaceutical applications.

Analytical and Purification Techniques

Purification of this compound intermediates and final products is typically achieved by:

- Column Chromatography: Using silica gel with gradient elution (hexanes/ethyl acetate mixtures).

- Crystallization: Induced by solvent addition (water/methanol mixtures).

- Chiral SFC-MS and UPLC-MS: For enantiomeric excess and diastereomeric ratio determination.

These methods confirm the high purity and stereochemical integrity of the synthesized compound.

Summary Table of Preparation Methods

| Method Category | Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Asymmetric Synthesis | Multi-step lithiation, fluorination, alkylation | LDA, zinc, PBSF, NaBH4, KOt-Bu | High ee (>94%), high dr (>99:1) |

| High-Pressure Homogenization | Nanosuspension formation via homogenizer | Stabilizer solutions, 10-25 cycles | Particle size reduction, stable nanosuspension |

| Media Milling | Milling with beads to nanosize | Zirconium oxide beads, 30-60 min milling | Suitable for poorly soluble drugs |

| Purification & Analysis | Chromatography, crystallization, chiral analysis | Silica gel column, solvent gradients, SFC-MS | High purity and stereochemical control |

Q & A

Q. What frameworks guide the assessment of this compound’s environmental persistence and bioaccumulation potential?

- Methodological Answer : Apply the OECD 307 guideline for soil degradation studies under aerobic conditions. Measure bioconcentration factors (BCF) in aquatic organisms using OECD 305. Model environmental fate via fugacity-based tools (e.g., EQC Model) and compare outputs with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.